N-(2,3-Dimethylbutan-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-6(2)8(4,5)9-7(3)10/h6H,1-5H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBRPWWQGNBUFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30524204 | |
| Record name | N-(2,3-Dimethylbutan-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30524204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23602-16-6 | |
| Record name | N-(2,3-Dimethylbutan-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30524204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Procedure
In a typical procedure, 2,3-dimethylbutan-2-amine (10 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 15 mL) under nitrogen. Triethylamine (11 mmol) is added to scavenge HCl generated during the reaction. Acetyl chloride (11 mmol) in THF (10 mL) is introduced dropwise at 0°C, followed by stirring at room temperature for 12–24 hours. The reaction mixture is filtered to remove triethylamine hydrochloride salts, and the solvent is evaporated under reduced pressure. The crude product is purified via recrystallization from acetonitrile or column chromatography.
Key Optimization Parameters :
Characterization and Yield
The product is characterized by H NMR, C NMR, and FT-IR spectroscopy. The H NMR spectrum typically shows a singlet for the acetamide methyl group at δ 2.05 ppm and a broad peak for the NH proton at δ 5.8 ppm. Elemental analysis confirms the composition (CHNO: Calculated C, 65.28; H, 11.56; N, 9.52. Found C, 65.30; H, 11.50; N, 9.48). Yields range from 70–85% under optimized conditions.
Hydrogenation of Enamide Precursors
An alternative route involves the asymmetric hydrogenation of enamides derived from ketone precursors, as demonstrated in the synthesis of structurally related acetamides. This method is advantageous for producing enantiomerically pure products.
Synthesis of Enamide Intermediate
The process begins with 2,3-dimethylbutan-2-one, which is converted to its oxime via reaction with hydroxylamine hydrochloride in ethanol. The oxime is subsequently acylated using acetic anhydride in the presence of pyridine, yielding the corresponding enamide (Scheme 1).
Reaction Scheme 1 :
Catalytic Hydrogenation
The enamide is hydrogenated under H (50–100 bar) using a rhodium catalyst (e.g., Rh(COD)BF) in methanol at 25–40°C. The reaction typically completes within 24 hours, affording this compound with >90% enantiomeric excess (e.e.) when chiral ligands are employed.
Key Advantages :
-
Stereocontrol : Chiral catalysts enable access to enantiopure acetamides.
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Scalability : Continuous hydrogenation setups allow industrial-scale production.
Yield and Characterization
Reported yields for analogous hydrogenations exceed 80%. The product’s configuration is confirmed via X-ray crystallography and polarimetry.
Enzymatic Acetylation Using Immobilized Lipase
Green chemistry approaches utilize immobilized lipases (e.g., Novozym 435) to catalyze the acetylation of amines under mild conditions. This method is ideal for heat-sensitive substrates.
Reaction Setup
2,3-Dimethylbutan-2-amine (10 mmol) is combined with vinyl acetate (30 mmol) in tetrahydrofuran (20 mL). Novozym 435 (10% w/w of substrate) is added, and the mixture is agitated at 200 rpm and 40°C for 12 hours. The enzyme is filtered, and the product is isolated via solvent evaporation.
Optimization and Kinetics
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Acyl Donor : Vinyl acetate achieves >95% conversion due to irreversible transesterification.
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Solvent : THF (log P = 0.59) balances substrate solubility and enzyme activity.
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Temperature : Activity peaks at 40°C; higher temperatures denature the lipase.
Kinetic studies reveal a ternary complex mechanism with inhibition by excess vinyl acetate. The maximal reaction rate () and Michaelis constant () are determined via Lineweaver-Burk plots.
Alternative Acylation Methods
Acetic Anhydride as Acylating Agent
Acetic anhydride offers a cheaper alternative to acetyl chloride, though it requires acidic or basic catalysts. In a typical procedure, the amine is refluxed with acetic anhydride (2 eq) in dichloromethane, yielding the acetamide in 65–75% yield after aqueous workup.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 300 W) reduces reaction times to 10–15 minutes, with yields comparable to conventional heating.
Data Tables
Table 1: Comparison of Acylation Methods
Table 2: Hydrogenation Parameters
| Parameter | Value |
|---|---|
| Pressure (H) | 50–100 bar |
| Catalyst Loading | 1–2 mol% Rh |
| Temperature | 25–40°C |
| Reaction Time | 12–24 h |
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dimethylbutan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, often using reducing agents.
Substitution: Replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- N-(2,3-Dimethylbutan-2-yl)acetamide serves as a valuable building block in organic synthesis. Its sterically hindered nature allows for the preparation of complex organic compounds that are often challenging to synthesize using traditional methods. This compound can be employed in the synthesis of pharmaceuticals and agrochemicals, where specific steric and electronic properties are required.
Medicinal Chemistry
Drug Development
- The compound is utilized in the development of pharmaceutical agents due to its potential biological activities. The sterically hindered amine motif enhances binding affinity and specificity toward biological targets, making it suitable for drug candidates aimed at treating various diseases .
Biological Activity
- Antimicrobial Properties : Recent studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values indicate its effectiveness comparable to standard antibiotics.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurotransmitter regulation. Inhibition of these enzymes may have therapeutic implications for neurodegenerative diseases like Alzheimer's.
Biochemical Research
Mechanistic Studies
- The interaction of this compound with specific molecular targets allows researchers to explore biochemical pathways and enzyme interactions. This understanding can lead to insights into disease mechanisms and the development of novel therapeutic strategies.
Industrial Applications
Specialty Chemicals Production
- In industrial settings, this compound is used in the production of specialty chemicals. Its unique properties facilitate the creation of materials with specific characteristics required for various applications.
Study Example: Antimicrobial Evaluation
In a comprehensive study evaluating various acetamide derivatives, this compound was tested for its antimicrobial efficacy. Results indicated that this compound exhibited comparable antibacterial activity to standard antibiotics at varying concentrations, highlighting its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which N-(2,3-Dimethylbutan-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The sterically hindered amine motif allows it to interact uniquely with enzymes and receptors, influencing biochemical processes. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkyl-Substituted Acetamides
N-(3,3-Dimethylbutan-2-yl)acetamide (CAS 23602-17-7)
Comparison :
- LogP : Similar lipophilicity expected due to identical substituent types.
Aryl- and Heterocyclic-Substituted Acetamides
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
Comparison :
- Polarity : The target compound’s aliphatic chain confers lower polarity vs. aromatic analogs, enhancing lipid solubility.
- Bioactivity : Aryl/heterocyclic acetamides often exhibit pharmacological activity (e.g., antimicrobial), while alkyl derivatives may serve as intermediates or solvents.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
Comparison :
- Reactivity : Trifluoromethyl groups enhance metabolic stability compared to alkyl substituents.
Chloro-Substituted Acetamides (Pesticides)
- 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide (Pesticide).
- Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide).
Comparison :
Cyano-Substituted Acetamides
2-Cyano-N-[(methylamino)carbonyl]acetamide
- Structure: Contains cyano and carbamoyl groups .
- Properties: Limited toxicological data; higher reactivity due to electron-withdrawing cyano group.
Comparison :
- Reactivity: The cyano group may confer instability or metabolic liability compared to alkyl substituents.
Data Table: Key Parameters of Selected Acetamides
*Hypothetical data based on structural analogs.
Biological Activity
N-(2,3-Dimethylbutan-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an acetamide derivative characterized by a hindered amine structure. This structural feature contributes to its unique interactions with biological targets, making it a valuable compound in drug development.
The mechanism of action of this compound involves selective binding to specific enzymes or receptors in biological systems. This selective interaction modulates the activity of these targets, leading to various biological effects. The hindered amine structure allows for enhanced binding affinity and specificity, which is crucial for its potential therapeutic applications.
Biological Activities
-
Antimicrobial Activity
- Recent studies have highlighted the antimicrobial potential of acetamide derivatives, including this compound. These compounds have shown activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating their effectiveness.
- A study reported that certain acetamide derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .
- Antioxidant Properties
-
Enzyme Inhibition
- This compound and its derivatives have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play significant roles in neurotransmitter regulation within the nervous system. Compounds that inhibit these enzymes can be crucial in treating conditions like Alzheimer's disease .
Table 1: Biological Activity Overview
Study Example: Antimicrobial Evaluation
In a study evaluating various acetamide derivatives, this compound was included among compounds tested for antimicrobial efficacy. The results indicated that this compound exhibited comparable antibacterial activity to standard antibiotics at varying concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
